Pazopanib-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

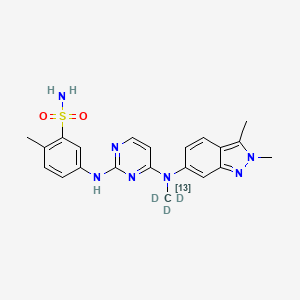

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23N7O2S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3 |

InChI Key |

CUIHSIWYWATEQL-LBDFIVMYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Pazopanib-13C,d3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Role in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and isotopic labeling pattern of Pazopanib-13C,d3, a critical tool in pharmacokinetic and metabolic studies of the potent tyrosine kinase inhibitor, Pazopanib. This document details its molecular architecture, the precise location of its isotopic labels, and its mechanism of action within key signaling pathways.

Chemical Structure and Isotopic Labeling

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its isotopically labeled analog, this compound, serves as an internal standard in quantitative bioanalytical assays. The chemical name for Pazopanib is 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide.

The isotopic labeling in this compound is specifically introduced in the N-methyl group attached to the amino linker between the pyrimidine and the indazole rings. This involves the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or d3) atoms.

Isotopic Labeling Pattern:

The precise location of the isotopic labels is on the methyl group attached to the nitrogen atom which is, in turn, bonded to the C4 position of the pyrimidine ring. The synonym for this compound hydrochloride, 5-[(4-{(2,3-Dimethyl-2H-indazol-6-yl)[(¹³C,²H₃ )methyl]amino}-2-pyrimidinyl)amino]-2-methylbenzenesulfonamide hydrochloride, explicitly confirms this labeling pattern.[3][4] This specific placement is crucial for mass spectrometry-based quantification, as it introduces a known mass shift without significantly altering the compound's chemical properties.

Molecular Details:

| Property | Value |

| Chemical Formula (Pazopanib) | C₂₁H₂₃N₇O₂S[5] |

| Molecular Weight (Pazopanib) | 437.52 g/mol |

| Chemical Formula (this compound HCl) | C₂₀¹³CH₂₀D₃N₇O₂S·HCl[4] |

| Molecular Weight (this compound HCl) | 478.01 g/mol [3] |

Quantitative Data: In Vitro Kinase Inhibitory Activity of Pazopanib

Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Pazopanib against various key kinases, demonstrating its multi-targeted nature.

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 | 10[3][6] |

| VEGFR2 | 30[3][6] |

| VEGFR3 | 47[3][6] |

| PDGFRα | 71[7] |

| PDGFRβ | 84[3][6] |

| c-Kit | 74[3][6] |

| FGFR1 | 140[3][6] |

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 1)

This intermediate can be synthesized by reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate.

Step 2: N-methylation with Isotopically Labeled Methyl Iodide

Intermediate 1 is then N-methylated using isotopically labeled methyl iodide (¹³C,d₃ -I).

-

Reaction: To a solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in a suitable aprotic solvent (e.g., dimethylformamide), a base such as potassium carbonate is added. The mixture is stirred, and then ¹³C,d₃ -methyl iodide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Coupling with 5-amino-2-methylbenzenesulfonamide

The resulting isotopically labeled intermediate, N-(2-chloropyrimidin-4-yl)-N-(¹³C,d₃ -methyl)-2,3-dimethyl-2H-indazol-6-amine, is then coupled with 5-amino-2-methylbenzenesulfonamide.

-

Reaction: The labeled intermediate and 5-amino-2-methylbenzenesulfonamide are dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide. A catalytic amount of acid (e.g., concentrated hydrochloric acid) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.

Step 4: Purification

Upon completion of the reaction, the mixture is cooled, and the product, this compound hydrochloride, precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Signaling Pathway Inhibition by Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1][2] The following diagram illustrates a simplified representation of the VEGFR signaling pathway and the point of inhibition by Pazopanib.

References

An In-depth Technical Guide to Stable Isotope Dilution Assays with Pazopanib-¹³C,d₃

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of Pazopanib in biological matrices using a stable isotope dilution assay with Pazopanib-¹³C,d₃ as an internal standard. This document is intended for researchers, scientists, and drug development professionals actively involved in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies of Pazopanib.

Introduction to Pazopanib and the Importance of Quantitative Analysis

Pazopanib is a potent multi-tyrosine kinase inhibitor (TKI) used in the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS)[1][2]. It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit)[1][3]. By inhibiting these receptors, Pazopanib effectively blocks tumor growth and angiogenesis[4].

The pharmacokinetics of Pazopanib are known to be complex, exhibiting significant inter- and intra-patient variability[2][5]. Studies have established a strong correlation between Pazopanib plasma concentrations and clinical outcomes, with a trough concentration of ≥20.5 µg/mL associated with improved efficacy[6][7]. Therefore, accurate and precise quantification of Pazopanib in biological samples is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.

Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This approach utilizes a stable isotope-labeled (SIL) internal standard, such as Pazopanib-¹³C,d₃, which is chemically identical to the analyte but has a different mass. The SIL internal standard allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.

Pazopanib Signaling Pathway

Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. A simplified representation of the signaling pathway targeted by Pazopanib is depicted below.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Pazopanib from various studies and typical validation parameters for a stable isotope dilution LC-MS/MS assay.

Table 1: Pharmacokinetic Parameters of Pazopanib

| Parameter | Value | Reference |

| Bioavailability | 14-39% | [3] |

| Time to Peak Concentration (Tmax) | 2-8 hours | [3] |

| Apparent Volume of Distribution | ~12 L | |

| Protein Binding | >99% | [8] |

| Metabolism | Primarily via CYP3A4, minorly by CYP1A2 and CYP2C8 | [3][9] |

| Elimination Half-life | ~30.9 hours | |

| Target Trough Concentration | ≥20.5 µg/mL | [6][7] |

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Range/Value | Reference |

| Linearity Range | 1.00 - 50.0 µg/mL | [4] |

| Correlation Coefficient (r²) | >0.99 | [10] |

| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL | [4] |

| Intra-day Precision (%CV) | < 6.8% | [10] |

| Inter-day Precision (%CV) | < 6.8% | [10] |

| Accuracy (%Bias) | Within ±15% | [11] |

| Recovery | 96.7% - 98.2% | [10] |

Experimental Protocols

A detailed methodology for the quantification of Pazopanib in human plasma using Pazopanib-¹³C,d₃ as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods[4][11].

Materials and Reagents

-

Pazopanib reference standard

-

Pazopanib-¹³C,d₃ internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

Ultrapure water

-

Control human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface

-

Analytical column (e.g., C18 column)

Preparation of Stock Solutions, Calibrators, and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of Pazopanib and Pazopanib-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma.

-

Calibrators and Quality Control (QC) Samples: Prepare calibrators and QC samples by spiking control human plasma with the Pazopanib working solutions to achieve a desired concentration range (e.g., 1.00 to 50.0 µg/mL)[4].

Sample Preparation

The protein precipitation method is a common and efficient technique for extracting Pazopanib from plasma samples[4][11].

-

Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (in methanol).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube or vial.

-

Dilute the supernatant with an appropriate buffer (e.g., 10 mmol/L ammonium hydroxide) before injection into the LC-MS/MS system[11].

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic phases (e.g., ammonium hydroxide in water and methanol) is typically used[11].

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

Data Analysis and Quantification

The concentration of Pazopanib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Pazopanib in the test samples is then interpolated from this calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for a stable isotope dilution assay and the logical relationship of the components.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC [mdpi.com]

- 6. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. payeshdarou.ir [payeshdarou.ir]

- 11. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to therapeutic drug monitoring (TDM) of pazopanib

This guide provides an in-depth overview of the core principles and practical applications of Therapeutic Drug Monitoring (TDM) for the multi-targeted tyrosine kinase inhibitor, pazopanib. It is intended for researchers, scientists, and drug development professionals.

Introduction to Pazopanib and the Rationale for TDM

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit). It is approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS).

The clinical utility of pazopanib is often hampered by significant inter-individual pharmacokinetic variability, leading to unpredictable drug exposure. This variability can result in sub-therapeutic concentrations, diminishing efficacy, or excessive drug levels, increasing the risk of adverse effects. A clear relationship between pazopanib exposure and both clinical response and toxicity has been established, providing a strong rationale for the implementation of TDM in clinical practice. The goal of pazopanib TDM is to individualize dosing to maintain drug concentrations within a proven therapeutic window, thereby optimizing treatment outcomes.

Pazopanib's Mechanism of Action and Signaling Pathway

Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of key tyrosine kinases involved in tumor angiogenesis and proliferation. By blocking VEGFR, it inhibits the formation of new blood vessels that tumors need to grow. Inhibition of PDGFR and c-Kit further contributes to its anti-tumor activity by affecting pericyte recruitment and directly targeting tumor cell proliferation in certain cancer types.

Pharmacokinetics and Exposure-Response Relationship

Pazopanib exhibits several pharmacokinetic characteristics that contribute to its variability, including pH-dependent absorption and significant metabolism by cytochrome P450 3A4 (CYP3A4).

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of pazopanib.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 2 - 4 hours | |

| Half-life (t1/2) | ~31 hours | |

| Apparent Clearance (CL/F) | 11.8 - 21.4 L/h | |

| Apparent Volume of Distribution (Vd/F) | 188 - 373 L | |

| Protein Binding | >99% | |

| Metabolism | Primarily CYP3A4 |

Therapeutic Window

A therapeutic window for pazopanib has been proposed based on trough concentrations (Cmin) measured at steady state.

| Concentration Range | Associated Outcome | Reference |

| < 20.5 mg/L | Increased risk of disease progression | |

| > 45 mg/L | Increased risk of hypertension (Grade 3) |

TDM Workflow

A systematic approach to TDM is crucial for effective dose optimization. The workflow involves sample collection at the appropriate time, accurate bioanalysis, and clinical interpretation of the results to guide dose adjustments.

Experimental Protocol: Pazopanib Quantification by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying pazopanib in plasma due to its high sensitivity and specificity.

Materials and Reagents

-

Pazopanib analytical standard

-

Pazopanib-d4 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is commonly employed for sample preparation.

-

Aliquoting: Aliquot 50 µL of patient plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., pazopanib-d4 in methanol).

-

Protein Precipitation: Add 150 µL of cold acetonitrile or methanol.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions

The following table provides typical LC-MS/MS parameters for pazopanib analysis.

| Parameter | Condition |

| LC System | Standard HPLC or UPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A typical gradient starts with high aqueous phase, ramps up to high organic phase to elute the analyte, followed by re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pazopanib: m/z 438.2 → 357.2; Pazopanib-d4: m/z 442.2 → 361.2 |

Conclusion

Therapeutic drug monitoring of pazopanib is a valuable strategy to manage the high inter-patient pharmacokinetic variability associated with this drug. By maintaining plasma concentrations within the established therapeutic window, clinicians can potentially enhance efficacy while minimizing toxicity. The implementation of robust and validated bioanalytical methods, such as LC-MS/MS, is fundamental to the success of a TDM program for pazopanib. Further research and clinical validation will continue to refine the application of TDM in optimizing pazopanib therapy for patients with RCC and STS.

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Pazopanib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pazopanib-13C,d3, an isotopically labeled version of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled analog of Pazopanib, where one carbon atom is replaced by its 13C isotope and three hydrogen atoms are replaced by deuterium (d3). This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]

| Property | Value | References |

| Chemical Name | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl-13C,d3)amino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide | [2] |

| Molecular Formula | C2013CH20D3N7O2S | [2] |

| Molecular Weight | 441.53 g/mol | |

| CAS Number | 1261734-88-6 (free base) | |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in DMSO and Methanol. | |

| Storage | Store at -20°C. Hygroscopic. | |

| Isotopic Purity | >95% |

Hydrochloride Salt:

| Property | Value | References |

| Chemical Name | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl-13C,d3)amino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide hydrochloride | [2] |

| Molecular Formula | C2013CH21D3ClN7O2S | [2] |

| Molecular Weight | 477.99 g/mol | [2] |

| CAS Number | 1261398-44-0 | [2] |

Biological Activity and Signaling Pathways

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4] By inhibiting these receptors, Pazopanib blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and angiogenesis.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the known synthesis routes for Pazopanib, a plausible approach would involve the use of isotopically labeled starting materials.[5][6][7] The key step would be the introduction of the 13C-labeled and deuterated methyl group.

General Synthetic Strategy:

The synthesis of Pazopanib generally involves the coupling of two key intermediates: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide.[8][9] To introduce the isotopic label, one would need to perform a methylation step on a precursor to one of these intermediates using a labeled methylating agent, such as 13CD3I (methyl-13C,d3 iodide).

A potential route involves the methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine using 13CD3I in the presence of a base like potassium carbonate.[8] The resulting isotopically labeled intermediate would then be coupled with 5-amino-2-methylbenzenesulfonamide to yield this compound.

Characterization of this compound

Following synthesis, purification by a method such as reversed-phase high-performance liquid chromatography (RP-HPLC) is necessary.[10] The identity and purity of the final product must be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the overall structure of the molecule and the absence of proton signals corresponding to the deuterated methyl group. The spectrum of unlabeled Pazopanib is available for comparison.[11]

-

13C NMR: To confirm the presence and position of the 13C-labeled carbon.[3]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the isotopically labeled compound, which will be higher than that of the unlabeled Pazopanib due to the presence of 13C and deuterium.[3]

Pharmacokinetic Study using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Pazopanib in biological matrices like plasma due to its similar chemical and physical properties to the analyte, but with a distinct mass.[12][13][14]

Sample Preparation (Protein Precipitation): [12][13]

-

To 100 µL of a plasma sample, add 200 µL of a methanolic solution containing this compound at a known concentration (e.g., 0.1 µg/mL).[14]

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis: [12][13][15]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[12][15]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium hydroxide or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[12][15]

-

Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Pazopanib and this compound.

-

Quantification: The concentration of Pazopanib in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Pazopanib using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pazopanib(444731-52-6) 1H NMR [m.chemicalbook.com]

- 12. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. payeshdarou.ir [payeshdarou.ir]

Pazopanib-13C,d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pazopanib-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the anti-cancer drug Pazopanib. The use of a SIL-IS is the gold standard in pharmacokinetic and therapeutic drug monitoring studies, offering unparalleled accuracy and precision.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the use of this compound is isotope dilution mass spectrometry. A known, fixed concentration of the SIL-IS is added to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.[3]

This compound is chemically identical to Pazopanib, but it is heavier due to the incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms).[4][5] This mass difference allows a mass spectrometer to differentiate between the analyte (Pazopanib) and the internal standard.[4] Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same variations during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume variability.[][7]

By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[2]

Physicochemical Properties of Pazopanib and its SIL-IS

The efficacy of this compound as an internal standard is rooted in its near-identical properties to the parent drug, with the exception of its mass.

| Property | Pazopanib | This compound | Rationale for an Effective IS |

| Chemical Formula | C21H23N7O2S | C20¹³CH20D3N7O2S | Identical elemental composition ensures similar chemical behavior. |

| Monoisotopic Mass | 437.1634 g/mol | 441.1853 g/mol | A mass difference of at least 3 Da is ideal to prevent isotopic crosstalk.[8] |

| Polarity & pKa | Identical | Identical | Ensures co-elution in liquid chromatography and similar extraction recovery. |

| Ionization Efficiency | Identical | Identical | Both compounds will be ionized to the same extent in the mass spectrometer source.[] |

Experimental Workflow for Quantification

A typical bioanalytical workflow for the quantification of Pazopanib in a biological matrix like plasma, using this compound as an internal standard, is outlined below.

Ratiometric Analysis in Mass Spectrometry

The core of the quantification lies in the ratiometric analysis of the signals from the analyte and the internal standard. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both Pazopanib and this compound.

The instrument software integrates the peak areas for both of these transitions. The ratio of these areas is then used to construct a calibration curve and determine the concentration of Pazopanib in unknown samples.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of Pazopanib in human plasma.

5.1. Materials and Reagents

-

Pazopanib reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ammonium hydroxide

-

Human plasma (blank)

-

Deionized water

5.2. Sample Preparation

-

Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 200 µL of a working solution of this compound in methanol (e.g., 0.1 µg/mL).[5]

-

Vortex mix the sample.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

Dilute the supernatant with 10 mmol/L ammonium hydroxide buffer as needed.[4]

5.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., Zorbax SB-C18).[9]

-

Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, such as 0.2% formic acid in water and methanol.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[4]

-

MRM Transitions:

Method Validation Parameters

A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA).[3][10] Key validation parameters are summarized below with illustrative data.

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy ± 20%, Precision ≤ 20% | 5 ng/mL |

| Accuracy (% Bias) | Within ± 15% (except LLOQ) | -2.5% to +3.8% |

| Precision (% CV) | ≤ 15% (except LLOQ) | 1.7% to 4.5% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.2% |

| Recovery | Consistent and reproducible | 85-95% |

Pazopanib's Therapeutic Mechanism of Action

While distinct from its role as an internal standard, understanding Pazopanib's therapeutic mechanism provides context for its clinical monitoring. Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI).[11][12] It primarily inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[13][14] By blocking these receptors, Pazopanib disrupts downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels that tumors need to grow), tumor cell growth, and survival.[15][16]

Conclusion

This compound serves as an ideal internal standard for the bioanalytical quantification of Pazopanib. Its mechanism of action is based on the principle of isotope dilution, where its near-identical physicochemical properties allow it to track and correct for variability throughout the analytical process. This ensures the generation of highly accurate and reliable data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing patient care.[17][18]

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. payeshdarou.ir [payeshdarou.ir]

- 10. ema.europa.eu [ema.europa.eu]

- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Pazopanib in Human Plasma Using Pazopanib-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit, thereby inhibiting tumor growth and angiogenesis.[2][4] Given its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of pazopanib is crucial to optimize clinical outcomes and minimize toxicity.[1][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pazopanib in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Pazopanib-¹³C,d₃, to ensure high accuracy and precision, adhering to the principles outlined in FDA and EMA guidelines for bioanalytical method validation.[6][7]

Signaling Pathway of Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the primary targets of pazopanib.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. go.drugbank.com [go.drugbank.com]

- 3. phmethods.net [phmethods.net]

- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 5. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pazopanib Analysis in Human Plasma

These application notes provide detailed protocols and comparative data for the three most common sample preparation techniques for the quantification of pazopanib in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction to Pazopanib Bioanalysis

Pazopanib is a tyrosine kinase inhibitor used in the treatment of various cancers. Therapeutic drug monitoring (TDM) of pazopanib is crucial to optimize treatment efficacy and minimize toxicity. Accurate and reliable quantification of pazopanib in human plasma is, therefore, essential. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances from the plasma matrix and concentrate the analyte of interest. The choice of sample preparation technique significantly impacts the sensitivity, accuracy, and precision of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation. It involves adding a precipitating agent, usually an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., pazopanib-d4) to the plasma sample and vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject a specific volume (e.g., 5 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation

Caption: Workflow of the Protein Precipitation (PPT) method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. An organic solvent is added to the aqueous plasma sample, and after mixing, the analyte preferentially moves into the organic phase, which is then separated and evaporated.

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting: In a glass tube, place 200 µL of human plasma.

-

Internal Standard (IS) Spiking: Add the internal standard to the plasma.

-

Basification: Add 50 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.

-

Extraction Solvent Addition: Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture like diethyl ether and dichloromethane (70:30, v/v)).

-

Extraction: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 45°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction

Application Note: A High-Throughput Solid-Phase Extraction (SPE) Method for the Quantification of Pazopanib in Human Plasma

Audience: This document is intended for researchers, clinical scientists, and drug development professionals involved in the bioanalysis of pazopanib for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Abstract: Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Due to significant inter-patient variability in its pharmacokinetics, TDM is a valuable tool for optimizing therapy.[2][3] This application note details a robust, high-throughput solid-phase extraction (SPE) method for the quantification of pazopanib in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method is validated according to FDA and EMA guidelines and is suitable for routine clinical use.[1][2]

Pazopanib's Mechanism of Action

Pazopanib is a potent angiogenesis inhibitor that selectively targets multiple receptor tyrosine kinases (RTKs).[2][4] By blocking the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-kit), pazopanib effectively inhibits tumor growth and angiogenesis.[4][5]

Method Overview and Workflow

The analytical method involves the isolation of pazopanib from human plasma using a 96-well SPE plate, followed by analysis with UHPLC-MS/MS.[1] Given that pazopanib is highly bound to plasma proteins (>99.9%), a sample pretreatment step to disrupt this binding is essential for efficient extraction.[6] The entire workflow is designed for high-throughput analysis, making it ideal for clinical settings requiring rapid sample turnaround.

Experimental Protocols

This protocol is based on a validated high-throughput method for pazopanib quantification.[1][7]

3.1. Materials and Reagents

-

SPE Device: 96-well SPE plate (A polymeric reversed-phase sorbent such as Hydrophilic-Lipophilic Balanced (HLB) is recommended for this application).

-

Chemicals: Pazopanib reference standard, internal standard (IS) (e.g., ¹³C,²H₃-pazopanib or erlotinib), acetonitrile (ACN), methanol (MeOH), formic acid, ammonium hydroxide, and reagent-grade water.[5][8]

-

Biological Matrix: Control human EDTA-plasma.[5]

-

Equipment: UHPLC-MS/MS system, 96-well plate-compatible vacuum manifold, microplate centrifuge, nitrogen evaporator.

3.2. Sample Preparation and Extraction Protocol

-

Stock and Working Solutions:

-

Sample Pretreatment:

-

To a 100 µL aliquot of plasma sample, calibrator, or QC, add the internal standard.

-

Add 200 µL of acetonitrile to precipitate plasma proteins and release the protein-bound drug.

-

Vortex mix thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for SPE processing.

-

-

Solid-Phase Extraction (SPE) Procedure:

-

Conditioning: Condition the wells of the 96-well SPE plate by passing 1 mL of methanol through the sorbent.

-

Equilibration: Equilibrate the wells by passing 1 mL of water. Ensure the sorbent does not dry out before sample loading.

-

Loading: Load the supernatant from the pretreatment step onto the SPE plate. Apply a gentle vacuum to slowly draw the sample through the sorbent.

-

Washing: Wash the sorbent with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.

-

Elution: Elute pazopanib and the internal standard from the sorbent using 1 mL of methanol into a clean 96-well collection plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for UHPLC-MS/MS analysis.

-

3.3. UHPLC-MS/MS Conditions

-

Analytical Column: C18 column (e.g., Zorbax SB-C18).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases, such as 0.2% formic acid in water and methanol.[8]

-

Flow Rate: 0.4 mL/min.[8]

-

Injection Volume: 5 µL.[5]

-

Mass Spectrometry: Use a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[1][2]

-

Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for pazopanib (e.g., m/z 438 → 357) and its internal standard.[2]

Method Performance and Validation Data

The described high-throughput SPE method demonstrates excellent performance, meeting the validation criteria set by the FDA and EMA.[1][2] A summary of the quantitative data is presented below.

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 100 µg/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1] |

| Recovery | 102.0% ± 3.9% (Mean ± SD) | [1] |

| Precision (%RSD) | < 5.0% | [1] |

| Accuracy (%Bias) | Within 12.0% | [1] |

| Matrix Effect | 90.9% - 97.1% | [1] |

Conclusion

The solid-phase extraction method detailed in this application note provides a rapid, accurate, and precise means for quantifying pazopanib in human plasma.[1] Its high-throughput capability makes it exceptionally well-suited for therapeutic drug monitoring and for supporting large-scale clinical trials, ultimately aiding in the dose optimization of pazopanib for cancer patients.[1][2]

References

- 1. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. payeshdarou.ir [payeshdarou.ir]

High-Throughput Analysis of Pazopanib using UPLC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-throughput quantitative analysis of pazopanib in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3] Therapeutic drug monitoring of pazopanib is crucial for optimizing treatment efficacy and minimizing toxicity. The described method is rapid, sensitive, and robust, making it suitable for clinical research and drug development settings.

Introduction

Pazopanib is an oral anti-cancer agent that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[3][4] By inhibiting these receptor tyrosine kinases, pazopanib effectively blocks tumor angiogenesis and growth.[1][2][3] Due to significant inter-individual pharmacokinetic variability, monitoring plasma concentrations of pazopanib is essential to ensure therapeutic efficacy and avoid adverse effects.[4] This application note details a validated UPLC-MS/MS method for the high-throughput quantification of pazopanib in plasma.

Signaling Pathway Targeted by Pazopanib

Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets are VEGFR, PDGFR, and c-KIT, which upon activation, trigger downstream cascades including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4] Inhibition of these pathways ultimately leads to reduced tumor growth and vascularization.

Experimental Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][5][6]

Materials and Reagents

-

Pazopanib reference standard

-

Internal Standard (IS), e.g., Erlotinib or a stable isotopically labeled pazopanib[5][6]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium hydroxide

-

Human plasma (blank)

-

96-well plates

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in high-throughput settings.

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.

UPLC Conditions

| Parameter | Condition |

| Column | C18 column (e.g., Agilent Zorbax SB-C18, Waters Acquity UPLC HSS T3)[6][7] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 - 1.0 mL/min[6][8] |

| Injection Volume | 5 - 20 µL[6] |

| Column Temperature | 40°C[6] |

| Gradient | Isocratic or a rapid gradient optimized for short run times |

A typical isocratic elution could be a 45:55 (v/v) mixture of Mobile Phase A and Mobile Phase B.[8]

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Capillary Voltage | 4.0 kV[6] |

| Desolvation Temperature | 350 - 450°C[8] |

| Desolvation Gas Flow | 1200 L/h[6] |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pazopanib | 438.1 | 357.2 |

| IS | Analyte-dependent | Analyte-dependent |

The precursor to product ion transition for pazopanib is m/z 438.1 → 357.2.

Experimental Workflow

The high-throughput analysis workflow is designed to maximize efficiency from sample receipt to data analysis.

Method Validation and Performance

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[4] |

| Precision (%CV) | < 15% (< 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Minimized and compensated for by the internal standard |

| Stability | Stable under various storage and processing conditions |

A developed high-throughput UHPLC-MS/MS method for pazopanib quantification in human plasma demonstrated a linear calibration curve over a concentration range of 0.5-100 mcg/mL, a lower limit of quantification of 0.5 mcg/mL, precision below 5.0%, and accuracy within 12.0%.[4]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the high-throughput analysis of pazopanib in plasma. The simple sample preparation and short chromatographic run times make this method ideal for therapeutic drug monitoring and large-scale clinical studies, ultimately contributing to the optimization of pazopanib therapy for cancer patients.

References

- 1. Pazopanib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Pazopanib in Human Plasma using Pazopanib-13C,d3 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Accurate quantification of Pazopanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the determination of Pazopanib in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Pazopanib-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Principle of the Assay

The method involves the extraction of Pazopanib and the internal standard (IS), this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Pazopanib is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the drug.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Pazopanib | Sigma-Aldrich | Analytical Standard |

| This compound | Toronto Research Chemicals | ≥98% isotopic purity |

| Acetonitrile | Fisher Scientific | LC-MS Grade |

| Methanol | Fisher Scientific | LC-MS Grade |

| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |

| Deionized Water | In-house | >18 MΩ·cm |

| Human Plasma (K2EDTA) | BioIVT | --- |

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Pazopanib Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Pazopanib and dissolve in 10 mL of methanol.

-

Vortex for 2 minutes to ensure complete dissolution.

-

Store at -20°C.

3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Vortex for 2 minutes.

-

Store at -20°C.

3.1.3. Pazopanib Working Solutions for Calibration Curve and Quality Controls:

-

Perform serial dilutions of the Pazopanib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions at various concentrations.

3.1.4. Internal Standard Working Solution (100 ng/mL):

-

Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking appropriate amounts of the Pazopanib working solutions into blank human plasma to achieve final concentrations ranging from 20 to 5000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 60, 800, and 4000 ng/mL) in the same manner.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

3.4.1. Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program: | |

| 0.0-0.5 min | 30% B |

| 0.5-2.0 min | 30% to 95% B |

| 2.0-2.5 min | 95% B |

| 2.5-2.6 min | 95% to 30% B |

| 2.6-3.5 min | 30% B |

3.4.2. Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex API 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions: | |

| Analyte | Q1 (m/z) |

| Pazopanib | 438.2 |

| This compound (IS) | 442.2 |

(DP: Declustering Potential; CE: Collision Energy)

Data Analysis

-

Integrate the peak areas for Pazopanib and this compound.

-

Calculate the peak area ratio (Pazopanib / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting factor.

-

Determine the concentration of Pazopanib in QC and unknown samples from the calibration curve.

Method Validation Summary

Calibration Curve

The calibration curve for Pazopanib was linear over the concentration range of 20 to 5000 ng/mL, with a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%) |

| Low QC | 60 | 4.5 | 102.3 | 5.8 | 101.7 |

| Medium QC | 800 | 3.1 | 98.8 | 4.2 | 99.5 |

| High QC | 4000 | 2.5 | 100.5 | 3.7 | 100.9 |

(%CV: Percent Coefficient of Variation)

Visualizations

Caption: Pazopanib inhibits key receptor tyrosine kinases.

Caption: Bioanalytical workflow for Pazopanib quantification.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of Pazopanib in human plasma. The use of the stable isotope-labeled internal standard, this compound, at a concentration of 100 ng/mL in the precipitating solvent, provides effective normalization for experimental variability. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

Application Notes and Protocols for the Validation of a Pazopanib Quantification Method Following EMA Guidelines

Introduction

These application notes provide a comprehensive guide for the validation of a bioanalytical method for the quantification of pazopanib in biological matrices, such as human plasma, in accordance with the European Medicines Agency (EMA) guidelines. The EMA has adopted the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is the primary reference for these protocols.[1][2][3][4][5] The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose, ensuring the reliability of data for pharmacokinetic and toxicokinetic studies.[1][6]

Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] Therapeutic drug monitoring of pazopanib is beneficial to optimize treatment efficacy and minimize toxicity, necessitating a robust and validated quantification method.[8][9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose due to its high sensitivity and specificity.[7][10][11]

Regulatory Framework: EMA and ICH M10

The validation of bioanalytical methods within the European Union must adhere to the principles outlined in the ICH M10 guideline, which has superseded previous EMA guidelines.[2][6] This guideline provides a harmonized approach to bioanalytical method validation, ensuring the quality and consistency of bioanalytical data.[3][4]

The core validation parameters that must be investigated include:

-

Selectivity and Specificity

-

Calibration Curve and Linearity

-

Accuracy

-

Precision

-

Carry-over

-

Dilution Integrity

-

Matrix Effect

-

Stability

The following sections provide a detailed experimental protocol for the validation of an LC-MS/MS method for pazopanib quantification in human plasma.

Experimental Protocol: Validation of a Pazopanib Quantification Method in Human Plasma by LC-MS/MS

This protocol outlines the procedures for a full validation of a bioanalytical method for pazopanib.

1. Materials and Reagents

-

Pazopanib reference standard

-

Internal Standard (IS), e.g., a stable isotopically labeled pazopanib or another suitable compound like erlotinib or verapamil.[7][11]

-

Blank human plasma (with the same anticoagulant as the study samples) from at least 6 different sources.

-

HPLC or UPLC grade solvents (e.g., methanol, acetonitrile, water).

-

Formic acid or ammonium formate for mobile phase modification.[7][11]

2. Instrumentation and Chromatographic Conditions

A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Example of LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 analytical column (e.g., Zorbax SB-C18)[7] |

| Mobile Phase | A: 0.2% Formic acid in waterB: Methanol[7] |

| Gradient/Isocratic | Isocratic or Gradient elution |

| Flow Rate | 0.4 mL/min[7] |

| Column Temperature | 40°C[7] |

| Injection Volume | 5-20 µL[7] |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Pazopanib: m/z 438 → 357IS (e.g., ¹³C,²H₃-pazopanib): m/z 442 → 361[10] |

| Desolvation Temperature | 400°C[7] |

3. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of pazopanib and the IS in a suitable organic solvent (e.g., methanol or DMSO).

-

Working Solutions: Prepare serial dilutions of the pazopanib stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

4. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the appropriate pazopanib working solutions to obtain a calibration curve consisting of a blank sample (matrix with IS), a zero sample (matrix with IS), and at least six non-zero concentration levels. The Lower Limit of Quantification (LLOQ) should be the lowest standard on the curve, and the Upper Limit of Quantification (ULOQ) should be the highest.

-

Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma at four concentration levels:

-

LLOQ

-

Low QC (≤ 3x LLOQ)

-

Medium QC

-

High QC (≥ 75% of ULOQ)

-

5. Sample Preparation

Protein precipitation is a common and straightforward method for extracting pazopanib from plasma.[7][11]

Caption: Workflow for plasma sample preparation using protein precipitation.

6. Validation Experiments and Acceptance Criteria

The following experiments must be conducted to validate the bioanalytical method according to ICH M10 guidelines.[1][3]

6.1. Selectivity and Specificity

-

Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of pazopanib and the IS.

-

Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

6.2. Calibration Curve and Linearity

-

Protocol: Analyze at least three calibration curves on three different days. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Acceptance Criteria:

6.3. Accuracy and Precision

-

Protocol: Analyze at least five replicates of QC samples at four levels (LLOQ, Low, Medium, High) in at least three separate analytical runs on different days.

-

Intra-run (within-run): Assesses precision and accuracy within a single analytical run.

-

Inter-run (between-run): Assesses precision and accuracy across different analytical runs.

-

-

Acceptance Criteria:

Table 2: Acceptance Criteria for Accuracy and Precision

| Parameter | QC Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean concentration within ±20% of nominal value |

| Low, Medium, High | Mean concentration within ±15% of nominal value | |

| Precision (CV%) | LLOQ | ≤ 20% |

| Low, Medium, High | ≤ 15% |

6.4. Carry-over

-

Protocol: Inject a blank sample immediately after the ULOQ standard in each analytical run.[12]

-

Acceptance Criteria: The carry-over in the blank sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.[12]

6.5. Dilution Integrity

-

Protocol: Prepare a sample with a concentration above the ULOQ and dilute it with blank matrix to bring the concentration within the calibration range. Analyze at least five replicates.

-

Acceptance Criteria: The accuracy and precision of the diluted samples should be within ±15%.

6.6. Matrix Effect

-

Protocol: Evaluate the effect of the matrix on the ionization of the analyte and IS. This can be done by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a pure solution. This should be tested in at least six different lots of blank matrix.

-

Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15%.

6.7. Stability

-

Protocol: Evaluate the stability of pazopanib in the biological matrix under various conditions that mimic sample handling and storage. This includes:

-

Short-term (bench-top) stability: At room temperature.

-

Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C).

-

Freeze-thaw stability: After multiple freeze-thaw cycles.

-

Autosampler stability: In the processed samples.

-

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Key Experiment | Acceptance Criteria |

| Selectivity | Analysis of blank matrix from 6 sources | Analyte: ≤ 20% of LLOQ responseIS: ≤ 5% of IS response |

| Linearity | 3 calibration curves over 3 days | r² ≥ 0.99; back-calculated concentrations within ±15% (±20% for LLOQ) |

| Accuracy | 3 runs of QCs (LLOQ, Low, Mid, High) | Mean concentration within ±15% of nominal (±20% for LLOQ) |

| Precision | 3 runs of QCs (LLOQ, Low, Mid, High) | CV ≤ 15% (≤ 20% for LLOQ) |

| Carry-over | Blank injection after ULOQ | Analyte: ≤ 20% of LLOQIS: ≤ 5% of IS response |

| Dilution Integrity | Dilution of a high concentration sample | Accuracy and precision within ±15% |

| Matrix Effect | Post-extraction spike in 6 matrix lots | IS-normalized matrix factor CV ≤ 15% |

| Stability | Bench-top, freeze-thaw, long-term | Mean concentration within ±15% of nominal |

Signaling Pathway and Method Logic

Pazopanib's Mechanism of Action

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.

Caption: Pazopanib inhibits multiple receptor tyrosine kinases.

Bioanalytical Method Validation Logic

The validation process follows a logical progression to demonstrate the method's suitability.

Caption: Logical flow of the bioanalytical method validation process.

By following these detailed protocols and adhering to the specified acceptance criteria, researchers and drug development professionals can ensure the generation of high-quality, reliable data for the quantification of pazopanib that meets EMA regulatory standards.

References

- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Bioanalytical method validation emea | PPTX [slideshare.net]

Application of Pazopanib-13C,d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma in adults.[3] Its application in pediatric populations for refractory solid tumors, including soft tissue sarcomas, is an area of active investigation.[2][3][4] Understanding the pharmacokinetic (PK) profile of pazopanib in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. The use of stable isotope-labeled compounds, such as Pazopanib-13C,d3, offers a powerful tool to conduct detailed pharmacokinetic analyses, particularly in vulnerable populations like children, by allowing for the differentiation between exogenously administered and endogenously present compounds and enabling more precise measurements.

These application notes provide an overview of the known pediatric pharmacokinetics of pazopanib, a proposed protocol for a pediatric pharmacokinetic study using this compound, and visualizations of the relevant biological pathways and experimental workflows.

Pazopanib Signaling Pathway

Pazopanib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. A simplified representation of the signaling pathways inhibited by pazopanib is provided below.

Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

Pediatric Pharmacokinetic Data for Pazopanib

Data from a Phase I study in children with refractory solid tumors provide the basis for our current understanding of pazopanib's pharmacokinetics in this population. The study established the Maximum Tolerated Dose (MTD) for both tablet and a powder for oral suspension formulation.[2][4]

| Formulation | Maximum Tolerated Dose (MTD) | Patient Population | Reference |

| Tablet | 450 mg/m²/day | Children with refractory solid tumors | [2][4] |

| Powder for Oral Suspension | 160 mg/m²/day | Children with refractory solid tumors | [2][4] |

A summary of the dose-escalation levels for the tablet formulation in the Phase I trial is presented below, along with the number of patients and observed dose-limiting toxicities (DLTs).

| Dose Level | Pazopanib Dose (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 1 | 275 | 6 | 0 |

| 2 | 350 | 6 | 0 |

| 3 | 450 | 7 | 1 |

| 4 | 600 | 6 | 2 |

Pharmacokinetic parameters were assessed in the pediatric population. At the MTD of 450 mg/m² for the tablet formulation, the following pharmacokinetic parameters were observed on Day 1.[5]

| Parameter | Value | Unit |

| Median Cmax | 21.5 | µg/mL |

| Median AUC0-24h | 377.6 | µg/mL·h |

Steady-state trough concentrations of pazopanib were reached by day 15 of treatment.[2][4]

Proposed Experimental Protocol: Pediatric Pharmacokinetic Study of this compound

This protocol outlines a proposed study design for the evaluation of pazopanib pharmacokinetics in pediatric patients using a stable isotope-labeled internal standard. Note: To date, no studies have been published on the specific use of this compound in pediatric patients; therefore, this protocol is based on established principles of pediatric pharmacokinetic studies using stable isotopes.

Study Objective

To characterize the single-dose pharmacokinetics of pazopanib in pediatric patients with refractory solid tumors using an oral solution of unlabeled pazopanib and a microdose of intravenous this compound to determine absolute bioavailability.

Study Design

This would be an open-label, single-center, pharmacokinetic study in pediatric patients aged 2 to 18 years with recurrent or refractory solid tumors for whom pazopanib treatment is considered.

Patient Population

-

Inclusion Criteria:

-

Age 2 to 18 years.

-

Histologically confirmed recurrent or refractory solid tumor.

-

Adequate organ function (hematologic, renal, and hepatic).

-

Karnofsky or Lansky performance status ≥ 50%.

-

Written informed consent from parent/legal guardian and assent from the patient, as appropriate.

-

-

Exclusion Criteria:

-

Known hypersensitivity to pazopanib or its components.

-

Uncontrolled hypertension.

-

History of significant cardiovascular events.

-

Use of strong CYP3A4 inhibitors or inducers.

-

Investigational Product

-

Pazopanib: Commercially available tablets reconstituted into an oral suspension.

-

This compound: Sterile solution for intravenous administration, prepared by a certified compounding pharmacy. The stable isotope label provides a distinct mass that can be differentiated from the unlabeled drug by mass spectrometry.

Study Procedures

The following workflow outlines the key steps of the proposed study.

Caption: Proposed workflow for a pediatric pharmacokinetic study of pazopanib.

-

Informed Consent and Screening: Obtain informed consent from the parent/legal guardian and assent from the child. Perform screening procedures to ensure all eligibility criteria are met.

-

Baseline Assessments: Conduct a baseline physical examination, and collect blood and urine samples for routine laboratory tests.

-

Dosing:

-

Administer a single oral dose of pazopanib suspension at the MTD of 160 mg/m².

-

Simultaneously, administer a single intravenous microdose of this compound. The microdose should be a fraction of the therapeutic dose and is used solely as a tracer.

-

-